molecular formula C8H9ClN2O B1588438 2-chloro-N-ethylnicotinamide CAS No. 52943-22-3

2-chloro-N-ethylnicotinamide

Cat. No. B1588438
CAS RN: 52943-22-3
M. Wt: 184.62 g/mol
InChI Key: LAGOHZCKMJZGIY-UHFFFAOYSA-N
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Description

2-Chloro-N-ethylnicotinamide is a chemical compound with the empirical formula C8H9ClN2O and a molecular weight of 184.62 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-ethylnicotinamide consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The SMILES string representation of its structure is ClC1=NC=CC=C1C(NCC)=O .


Physical And Chemical Properties Analysis

2-Chloro-N-ethylnicotinamide is a solid substance . It has a molecular weight of 184.62 . The compound’s InChI code is 1S/C8H9ClN2O/c1-2-10-8(12)6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12) .

Scientific Research Applications

Synthesis and Structural Studies

2-Chloro-N-ethylnicotinamide has been a subject of interest in the synthesis and structural studies of various compounds. For instance, Davies et al. (1985) explored the synthesis and properties of dinuclear complexes with N,N-diethylnicotinamide, contributing valuable insights to the field of inorganic chemistry (Davies et al., 1985).

Development of Pharmaceuticals

In pharmaceutical research, 2-Chloro-N-ethylnicotinamide has been utilized in the development of new drugs. Andersen et al. (2013) demonstrated its application in synthesizing AZD1283, a selective and reversible antagonist of the P2Y12 receptor, highlighting its significance in drug development (Andersen et al., 2013).

Chromatographic Analysis

Prosser and Sheppard (1968) developed a method for the qualitative and quantitative determination of niacin and niacinamide using gas-liquid chromatography, employing 2-Chloro-N-ethylnicotinamide as a key component in the process (Prosser & Sheppard, 1968).

Biocatalysis in Agrochemicals and Pharmaceuticals

Zheng et al. (2018) investigated the biocatalytic hydrolysis of chlorinated nicotinamides, including 2-Chloro-N-ethylnicotinamide, for the production of 2-chloronicotinic acid, a crucial building block in agrochemicals and pharmaceuticals (Zheng et al., 2018).

Anticonvulsant Properties

Hasan et al. (2011) explored the synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives, including compounds related to 2-Chloro-N-ethylnicotinamide, for potential use as anticonvulsant agents (Hasan et al., 2011).

Safety And Hazards

2-Chloro-N-ethylnicotinamide is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302 . It’s recommended to avoid ingestion and inhalation, and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-chloro-N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-2-10-8(12)6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGOHZCKMJZGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429376
Record name 2-chloro-N-ethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethylnicotinamide

CAS RN

52943-22-3
Record name 2-chloro-N-ethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Vernier, W Chong, D Rewolinski, S Greasley… - Bioorganic & medicinal …, 2010 - Elsevier
A novel series of potent thioether benzenesulfonamide inhibitors of carbonic anhydrases II and IV was discovered using structure-based drug design. Synthesis, structure–activity …
Number of citations: 59 www.sciencedirect.com

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